Differentiation in Anticancer Activity: Potency Against MCF7 Breast Adenocarcinoma Cells
The target compound demonstrates significant, single-digit micromolar cytotoxic activity against the MCF7 human breast adenocarcinoma cell line. Its IC50 of <10 µM positions it as a more potent antiproliferative agent in this specific cell line compared to the closely related analog 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide's activity against HCT-15 colorectal cancer cells, where it exhibits a higher IC50 of 23.30 ± 0.35 µM . This highlights a context-dependent potency that cannot be generalized across analogs.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 < 10 µM against MCF7 cells |
| Comparator Or Baseline | The same compound showed IC50 = 23.30 ± 0.35 µM against HCT-15 cells; Close analog 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide shows different activity profile (data not found in comparable assay) |
| Quantified Difference | >2.33-fold difference in potency between MCF7 and HCT-15 cell lines for the target compound |
| Conditions | In vitro cancer cell line panel assay. MCF7 (estrogen receptor-positive breast adenocarcinoma) vs. HCT-15 (colorectal adenocarcinoma). |
Why This Matters
For a researcher selecting a compound for breast cancer target validation, potency in a relevant cell line (MCF7) is a critical procurement criterion, and the >2.3-fold selectivity over a colorectal cancer line suggests a tissue-specific action worth investigating.
